An In-Depth Technical Guide to Ethyl Isoquinoline-6-carboxylate
An In-Depth Technical Guide to Ethyl Isoquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2][3] Among its numerous derivatives, Ethyl isoquinoline-6-carboxylate emerges as a significant building block, offering a strategic point for molecular elaboration in the pursuit of novel therapeutic agents. This guide provides a comprehensive technical overview of Ethyl isoquinoline-6-carboxylate, from its fundamental properties and synthesis to its reactivity and potential applications in drug discovery.
Core Molecular Attributes
Ethyl isoquinoline-6-carboxylate is a heterocyclic aromatic compound. Its structure features a benzene ring fused to a pyridine ring, with an ethyl carboxylate group at the 6-position of the isoquinoline core.
Chemical Structure:
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.
| Property | Value | Source(s) |
| CAS Number | 188861-58-7 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₂ | [6] |
| Molecular Weight | 201.22 g/mol | [6] |
| Appearance | Brown, low melting solid | [6] |
| Storage | Sealed in dry, room temperature conditions | [6] |
Synthesis of the Isoquinoline Core
The construction of the isoquinoline framework is a well-established field in organic synthesis, with several named reactions providing versatile entry points to this heterocyclic system. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.[7][8]
Causality in Synthetic Strategy:
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The Bischler-Napieralski reaction is often favored when a substituent is desired at the C1 position. The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[7]
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The Pictet-Spengler reaction is a powerful method for producing tetrahydroisoquinolines, which can then be oxidized to the aromatic isoquinoline. This route is particularly valuable in natural product synthesis.
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The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline ring system from a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[2][7]
For the synthesis of Ethyl isoquinoline-6-carboxylate, a strategy would likely involve starting materials that already contain or can be easily converted to the 6-carboxylate functionality. For instance, employing a substituted benzaldehyde in a Pomeranz-Fritsch reaction or a substituted β-phenylethylamine in a Bischler-Napieralski or Pictet-Spengler synthesis.
Chemical Reactivity and Functionalization
The reactivity of the isoquinoline nucleus is dictated by the interplay of the electron-rich benzene ring and the electron-deficient pyridine ring. The presence of the electron-withdrawing ethyl carboxylate group at the 6-position further modulates this reactivity.
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Electrophilic Aromatic Substitution (EAS): This typically occurs on the benzene portion of the molecule, primarily at positions 5 and 8. The ethyl carboxylate group is a deactivating group for EAS, meaning harsher conditions may be required compared to unsubstituted isoquinoline.
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Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C1 position.
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Reactions at the Ester Group: The ethyl carboxylate functionality is a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing avenues for diverse structural modifications.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[3][9] Derivatives have been investigated for their potential as:
-
Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines.[1][3][10] Their mechanisms of action are diverse, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[1]
-
Antimicrobial and Antiviral Agents: The isoquinoline nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[1][11]
-
Neuropharmacological Agents: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have been studied for their effects on the central nervous system, including potential applications in neurodegenerative diseases like Parkinson's.[12]
-
Anti-inflammatory and Analgesic Compounds: Traditional medicine has long utilized isoquinoline-containing plants for their pain-relieving and anti-inflammatory properties.[10]
Ethyl isoquinoline-6-carboxylate serves as a key intermediate in the synthesis of more complex molecules for screening in these therapeutic areas.[12] The ester group at the 6-position allows for the introduction of various functionalities to explore structure-activity relationships (SAR).
Experimental Protocols: Methodological Insights
The following protocols are illustrative examples of common transformations that can be performed on Ethyl isoquinoline-6-carboxylate. These are intended as a guide and should be optimized for specific laboratory conditions.
Protocol 1: Hydrolysis to Isoquinoline-6-carboxylic Acid
Rationale: The conversion of the ester to a carboxylic acid is a fundamental step for further derivatization, such as amide coupling, or to increase aqueous solubility. Basic hydrolysis is a common and effective method.
Step-by-Step Methodology:
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Dissolution: Dissolve Ethyl isoquinoline-6-carboxylate (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 eq.), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
-
Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: To further elaborate the isoquinoline core, a carbon-carbon bond-forming reaction like the Suzuki-Miyaura coupling is invaluable. This would typically be performed on a halogenated derivative of the isoquinoline. For this example, we will assume the starting material is Ethyl 1-bromo-isoquinoline-6-carboxylate. The Suzuki-Miyaura reaction is a versatile and widely used method for creating biaryl compounds.[13][14][15]
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 1-bromo-isoquinoline-6-carboxylate (1.0 eq.), a boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).
-
Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating and Monitoring: Heat the reaction mixture to a temperature typically ranging from 80-100 °C. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling Ethyl isoquinoline-6-carboxylate and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. The toxicological properties of this specific compound have not been thoroughly investigated.
Conclusion
Ethyl isoquinoline-6-carboxylate is a valuable and versatile building block for chemical synthesis and drug discovery. Its strategic placement of an ester group on the robust isoquinoline scaffold provides a key anchor point for the development of a diverse library of compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel molecules with therapeutic promise. The methodologies and insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry.
References
A comprehensive list of references is crucial for scientific integrity and provides a pathway for deeper exploration of the topics discussed.
Sources
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- 11. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
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